molecular formula C15H16N4S2 B3450589 4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine

4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B3450589
M. Wt: 316.4 g/mol
InChI Key: HBXVFAQBZKAENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.

Mechanism of Action

4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons by inhibiting complex I of the mitochondrial respiratory chain. This leads to oxidative stress and the production of free radicals, which ultimately result in the death of the affected neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the brain by this compound leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. This results in a variety of biochemical and physiological effects, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons and its reproducibility in animal models. However, it also has limitations, such as its potential toxicity and the fact that it does not fully replicate the complex neurodegenerative process that occurs in Parkinson's disease.

Future Directions

There are several potential future directions for research involving 4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine. One area of focus is the development of new treatments for Parkinson's disease, based on a better understanding of the disease mechanisms that are revealed through the use of this compound. Another area of focus is the development of new animal models that more closely replicate the human disease, in order to improve the translational potential of research findings. Finally, there is also potential for the use of this compound in the study of other neurodegenerative disorders that involve the loss of dopaminergic neurons, such as multiple system atrophy.

Scientific Research Applications

4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine has been widely used in scientific research to create animal models of Parkinson's disease. The chemical selectively destroys dopaminergic neurons in the brain, mimicking the neurodegenerative process that occurs in Parkinson's disease. This has allowed researchers to study the disease in a controlled environment and develop potential treatments.

properties

IUPAC Name

4-methyl-5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S2/c1-10-13(21-14(16)18-10)12-9-20-15(19-12)17-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXVFAQBZKAENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
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4'-methyl-N~2~-(2-phenylethyl)-4,5'-bi-1,3-thiazole-2,2'-diamine
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